molecular formula C9H10BrNO B1330106 N-(4-Bromo-2-methylphenyl)acetamide CAS No. 24106-05-6

N-(4-Bromo-2-methylphenyl)acetamide

Cat. No. B1330106
CAS RN: 24106-05-6
M. Wt: 228.09 g/mol
InChI Key: IJZSFOIZVXCSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-Bromo-2-methylphenyl)acetamide" is a derivative of acetamide with a bromo and a methyl substituent on the phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can help infer some of the properties and characteristics of "N-(4-Bromo-2-methylphenyl)acetamide" .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acetylation of aniline derivatives. For instance, "N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide" was synthesized from p-acetamidophenol via alkylation and nitration . Similarly, "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that "N-(4-Bromo-2-methylphenyl)acetamide" could be synthesized through acetylation of the corresponding aniline derivative, possibly using acetic anhydride or acetyl chloride as the acetylating agent.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the dihedral angles between the phenyl ring and the acetamide unit, as well as the interactions between molecules in the crystal structure. For example, "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide" has a dihedral angle of 76.55° between the 4-bromophenyl fragment and the acetamide unit . These structural details are crucial for understanding the molecular conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and the substituents on the phenyl ring. The presence of a bromo substituent, as in "N-(4-Bromo-2-methylphenyl)acetamide," suggests potential for further substitution reactions, such as Suzuki coupling, due to the bromine's ability to act as a good leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and spectral properties, are influenced by the substituents on the phenyl ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's polarity and hydrogen bonding capability. Intermolecular interactions, such as hydrogen bonding and halogen bonding, are often observed in the crystal structures of these compounds, which can affect their melting points and solubility .

Scientific Research Applications

1. Molecular Conformations and Supramolecular Assembly

  • N-(4-Bromo-2-methylphenyl)acetamide has been studied for its molecular conformations and supramolecular assembly. One study reported the structures of halogenated N,2-diarylacetamides, including N-(4-Bromo-2-methylphenyl)acetamide. These compounds exhibited interesting molecular chain formations through hydrogen bonds and C-H...π(arene) interactions, offering insights into the conformations and interactions of such molecules (Nayak et al., 2014).

2. Synthesis and Structural Elucidation

  • Research has been conducted on the microwave-assisted synthesis of derivatives of N-(4-Bromo-2-methylphenyl)acetamide. These derivatives were evaluated for their molecular structures and biological activities, indicating the compound's versatility in synthetic chemistry (Ghazzali et al., 2012).

3. Biological Assessments

  • Studies have explored the antimicrobial properties of N-(4-Bromo-2-methylphenyl)acetamide derivatives. These compounds have shown effectiveness against various bacterial and fungal species, suggesting their potential in antimicrobial applications (Gul et al., 2017).

4. Vibrational Spectroscopy and Electronic Properties

  • An investigation into the vibrational spectroscopy and electronic properties of a compound analogous to N-(4-Bromo-2-methylphenyl)acetamide provided insights into the electronic and structural characteristics of such compounds (Viana et al., 2017).

5. Application in Pesticide Synthesis

  • N-(4-Bromo-2-methylphenyl)acetamide has been used in the synthesis of potential pesticides. Its derivatives have been characterized for their potential use in agricultural applications, highlighting the compound's relevance in developing new pesticides (Olszewska et al., 2008).

6. Pharmacological Properties

  • Some studies have synthesized derivatives of N-(4-Bromo-2-methylphenyl)acetamide for pharmacological assessments. These derivatives exhibited potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, demonstrating the compound's scope in drug development (Rani et al., 2016)

Safety And Hazards

The safety information for “N-(4-Bromo-2-methylphenyl)acetamide” includes several hazard statements: H302, H312, H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZSFOIZVXCSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278532
Record name N-(4-Bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-methylphenyl)acetamide

CAS RN

24106-05-6
Record name N-(4-Bromo-2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24106-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2-methylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024106056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24106-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (15.2 ml, 0.16 mol) was added dropwise to a stirred mixture of 4-bromo-2-methylaniline (10.0 g, 0.054 mol) and sodium acetate (2.52 g, 0.056 mol) in toluene (150 ml). Once the addition was complete the mixture was warmed to 85° C. and stirred for 40 minutes. The mixture was cooled to room temperature, diluted with ethyl acetate and washed with water. The organic solution was evaporated in vacuo, a further quantity of toluene was added and then the solvent was evaporated to give 4-bromo-2-methylacetanilide (12.3 g), as a colourless solid.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromo-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromo-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-Bromo-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Bromo-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Bromo-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Bromo-2-methylphenyl)acetamide

Citations

For This Compound
11
Citations
JL Bolliger, CM Frech - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
The rapidly prepared 1,3‐diaminobenzene‐derived aminophosphine pincer complex {C 6 H 3 [NHP(piperidinyl) 2 ] 2 Pd(Cl)} (1) is an effective Suzuki catalyst with excellent functional …
Number of citations: 78 onlinelibrary.wiley.com
ML Liu, WY Li, HL Fang, YX Ye, SY Li… - …, 2022 - Wiley Online Library
Thirty‐eight disulfides containing N‐arylacetamide were designed and synthesized in an effort to develop novel urease inhibitors. Biological evaluation revealed that some of the …
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
The goal of this study was to identify a structurally distinct D 4 -selective agonist with superior oral bioavailability to our first-generation clinical candidate 1a (ABT-724) for the potential …
Number of citations: 54 pubs.acs.org
K Nafeesa, MA Abbasi, SZ Siddiqui, S Rasool… - Bulletin of Faculty of …, 2017 - Elsevier
A new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (6a-w) has been designed and synthesized with …
Number of citations: 6 www.sciencedirect.com
SAA Shah - researchgate.net
A new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl) sulfonyl]-3-piperidinyl}-1, 3, 4-oxa diazol-2-yl) sulfanyl] acetamide (6a-w) has been designed and synthesized with …
Number of citations: 0 www.researchgate.net
C Bilodeau, W Jin, H Xu, JA Emerson… - Reaction Chemistry & …, 2022 - pubs.rsc.org
While molecular discovery is critical for solving many scientific problems, the time and resource costs of experiments make it intractable to fully explore chemical space. Here, we …
Number of citations: 6 pubs.rsc.org
M Oberholzer, CM Frech - Green chemistry, 2013 - pubs.rsc.org
Dichloro-bis(aminophosphine) complexes of palladium with the general formula [(P{(NC5H10)3−n(C6H11)n})2Pd(Cl)2] (where n = 0–2) are easily accessible, cheap and air stable, …
Number of citations: 25 pubs.rsc.org
Z Zhang, H Yang, Y Zhong, Y Wang, J Wang… - International Journal of …, 2021 - mdpi.com
Based on the strategy of the “tail approach”, 15 novel saccharide-modified sulfonamides were designed and synthesised. The novel compounds were evaluated as inhibitors of three …
Number of citations: 8 www.mdpi.com
A Ramanathan, LS Jimenez - Synthesis, 2009 - thieme-connect.com
Bromo and chloro substituents serve as excellent blocking groups on aromatic rings. When a halo substituent is para to an ortho, para-directing group, the ortho positions can be easily …
Number of citations: 46 www.thieme-connect.com
L Jin, X Zeng, S Li, G Qiu, P Liu - European Journal of Organic …, 2022 - Wiley Online Library
Here described a copper‐catalyzed direct chlorination and bromination of anilides in the presence of N‐fluorobenzenesulfonimide as oxidant. This protocol shows excellent …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.